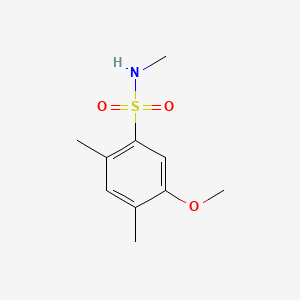

5-methoxy-N,2,4-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-methoxy-N,2,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-7-5-8(2)10(6-9(7)14-4)15(12,13)11-3/h5-6,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFZDZWWAGWJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N,2,4-trimethylbenzenesulfonamide typically involves the sulfonation of 5-methoxy-2,4-dimethylbenzenamine. The reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N,2,4-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 5-methoxy-2,4-dimethylbenzaldehyde or 5-methoxy-2,4-dimethylbenzoic acid.

Reduction: Formation of 5-methoxy-2,4-dimethylbenzenamine.

Substitution: Formation of halogenated derivatives such as 5-methoxy-2,4-dimethylbenzene bromide.

Scientific Research Applications

5-methoxy-N,2,4-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N,2,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Several structurally related sulfonamides and tryptamines have been synthesized and characterized, providing insights into substituent effects:

Sulfonamide Derivatives

4-Benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide Derivatives (Compounds 51–55)

- Substituents : These compounds feature a benzylthio group at position 4, a chloro group at position 2, and varied aryl groups (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl) on the triazine ring.

- Melting Points :

- Compound 51: 266–268°C

- Compound 52: 277–279°C

4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Substituents : A 5-methylisoxazole group attached to the sulfonamide nitrogen.

- Activity : Synthesized for antimicrobial applications, indicating that heterocyclic substituents (e.g., isoxazole) may enhance interactions with bacterial targets.

N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide Substituents: Chloro and methoxy groups at positions 5 and 2, respectively.

Tryptamine Derivatives

5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) Substituents: Methoxy group at position 5 and dimethyl groups on the tryptamine nitrogen. Activity: A naturally occurring hallucinogen with rapid onset (20–60 minutes) and potent cardiac effects (e.g., increased atrial contraction force via 5-HT4 receptors).

5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT) Substituents: Diisopropyl groups on the nitrogen. Activity: Abused for hallucinogenic effects, highlighting the role of N-alkylation in psychoactive potency.

Key Observations:

- Sulfonamides vs. Tryptamines : Sulfonamides (e.g., 5-methoxy-N,2,4-trimethylbenzenesulfonamide) are typically associated with therapeutic applications (antimicrobial, enzyme inhibition), while tryptamines (e.g., 5-MeO-DMT) exhibit psychoactive effects due to their indole backbone and receptor affinity.

- N-Alkylation: Dimethyl or diisopropyl groups on nitrogen increase psychoactive potency in tryptamines, whereas methyl groups in sulfonamides may improve metabolic stability.

Biological Activity

5-Methoxy-N,2,4-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes. The sulfonamide group in the compound mimics the structure of natural substrates for certain enzymes, leading to competitive inhibition. This inhibition disrupts various biochemical pathways, which can have significant implications in therapeutic contexts, particularly in the development of drugs targeting enzyme-related diseases.

Biological Activity and Applications

Research indicates that this compound has shown promise in several areas:

In Vitro Studies

A series of studies have examined the inhibitory effects of various sulfonamides on target enzymes. For instance:

- Inhibition of B-raf Kinase : Some derivatives similar to this compound have been evaluated for their ability to inhibit B-raf kinase, a critical player in cancer signaling pathways. Such inhibition could lead to reduced tumor growth in certain cancer types .

- Acetylcholinesterase Inhibition : Research has also focused on the inhibitory profiles of benzene sulfonamides on acetylcholinesterase (AChE), an enzyme important in neurotransmission. Compounds with similar structures have shown varying degrees of AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vivo Studies

While direct studies on this compound in vivo are sparse, related compounds have undergone rigorous testing:

- Antiparasitic Activity : Compounds structurally related to this compound have exhibited potent activity against Leishmania species and other parasites. This highlights the potential for developing new antiparasitic therapies based on similar chemical frameworks .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Enzyme inhibition | Potential therapeutic applications |

| 5-Chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide | Antitumor activity | Similar structural properties |

| Sulfapyrazine | Antibacterial and antiparasitic | Effective against sporozoite-induced malaria |

| Sulfaclozine | Antiprotozoal | Used in veterinary medicine |

Q & A

Q. Table 1: Comparison of Reaction Conditions from Analogous Syntheses

Advanced Research Question: How can advanced spectroscopic and crystallographic techniques resolve structural contradictions in this compound?

Methodological Answer :

Discrepancies in structural data (e.g., NMR vs. mass spectrometry) require:

- X-ray Crystallography : Definitive confirmation of molecular geometry, bond lengths, and stereochemistry .

- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially for overlapping signals in the aromatic region.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns.

- Case Example : In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, crystallography confirmed sulfonamide linkage and methoxy orientation, resolving NMR ambiguities .

Basic Research Question: What in vitro methodologies are recommended for evaluating the bioactivity of this compound?

Q. Methodological Answer :

- Antimicrobial Assays :

- Anticancer Screening :

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Q. Methodological Answer :

- Systematic Substituent Variation :

- Biological Testing :

Advanced Research Question: What strategies address discrepancies between computational predictions and experimental data for this compound?

Q. Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to better reflect sulfonamide torsional angles .

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for water) to improve agreement with experimental solubility .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to compare predicted vs. observed binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.